molecular formula C37H34N2O2 B12859296 (Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane

(Sa)-7,7'-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1'-spirobiindane

Cat. No.: B12859296
M. Wt: 538.7 g/mol
InChI Key: WEDVZYDCWKSPHM-KLCUDZNTSA-N
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Description

(Sa)-7,7’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by its spirobiindane core, which is a bicyclic structure, and the presence of two oxazoline rings attached to benzyl groups. The stereochemistry of the compound is defined by the (Sa) and (S) configurations, which contribute to its specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Sa)-7,7’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirobiindane Core: This step involves the cyclization of appropriate precursors to form the spirobiindane structure.

    Introduction of Oxazoline Rings: The oxazoline rings are introduced through a series of reactions involving the condensation of amino alcohols with carboxylic acids or their derivatives.

    Attachment of Benzyl Groups: The final step involves the benzylation of the oxazoline rings to obtain the desired compound.

Industrial Production Methods

Industrial production of (Sa)-7,7’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane may involve optimization of the synthetic route to improve yield and scalability. This can include the use of high-throughput screening for reaction conditions, the development of more efficient catalysts, and the implementation of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

(Sa)-7,7’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxazoline rings or the spirobiindane core.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(Sa)-7,7’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane has several scientific research applications, including:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of (Sa)-7,7’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane involves its interaction with molecular targets through its chiral centers and functional groups. The compound can form complexes with metals, which can then participate in catalytic cycles. Additionally, its ability to form hydrogen bonds and other non-covalent interactions allows it to modulate biological pathways by binding to specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: A phenolic compound with multiple roles in plant and human biology.

    Aspirin (Acetylsalicylic Acid): A widely used drug with anti-inflammatory and analgesic properties.

    Benzoic Acid: A simple aromatic carboxylic acid used in various chemical applications.

Uniqueness

(Sa)-7,7’-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)-1,1’-spirobiindane is unique due to its spirobiindane core and the presence of chiral oxazoline rings. This combination of structural features imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in asymmetric synthesis and other applications.

Properties

Molecular Formula

C37H34N2O2

Molecular Weight

538.7 g/mol

IUPAC Name

(4S)-4-benzyl-2-[4'-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C37H34N2O2/c1-3-9-25(10-4-1)21-29-23-40-35(38-29)31-15-7-13-27-17-19-37(33(27)31)20-18-28-14-8-16-32(34(28)37)36-39-30(24-41-36)22-26-11-5-2-6-12-26/h1-16,29-30H,17-24H2/t29-,30-,37?/m0/s1

InChI Key

WEDVZYDCWKSPHM-KLCUDZNTSA-N

Isomeric SMILES

C1CC2(CCC3=C2C(=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5)C6=C1C=CC=C6C7=N[C@H](CO7)CC8=CC=CC=C8

Canonical SMILES

C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)CC8=CC=CC=C8

Origin of Product

United States

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